
1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) is a brominated organic compound with the molecular formula C15H10Br10O2. It is known for its high bromine content, making it a valuable flame retardant. The compound is characterized by two pentabromobenzene rings connected by a propane-1,3-diyl bis(oxy) linker.
Vorbereitungsmethoden
The synthesis of 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) typically involves the bromination of benzene derivatives followed by the formation of the ether linkage. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure complete bromination. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the brominated rings.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenolic compounds.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Wirkmechanismus
The primary mechanism by which 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) exerts its effects is through the release of bromine radicals upon heating. These radicals interfere with the combustion process, effectively inhibiting the spread of fire. The molecular targets include the free radicals generated during combustion, which are neutralized by the bromine radicals.
Vergleich Mit ähnlichen Verbindungen
Compared to other brominated flame retardants, 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) is unique due to its high bromine content and stability. Similar compounds include:
Hexabromocyclododecane (HBCD): Another brominated flame retardant with a different structure and lower bromine content.
Tetrabromobisphenol A (TBBPA): A widely used flame retardant with a different mechanism of action.
Decabromodiphenyl ether (DecaBDE): A brominated flame retardant with a similar application but different chemical structure.
Eigenschaften
CAS-Nummer |
61262-54-2 |
|---|---|
Molekularformel |
C15H10Br10O2 |
Molekulargewicht |
1021.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-5-[3-(1,2,3,4,5-pentabromocyclohexa-2,4-dien-1-yl)oxypropoxy]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H10Br10O2/c16-6-4-14(24,12(22)10(20)8(6)18)26-2-1-3-27-15(25)5-7(17)9(19)11(21)13(15)23/h1-5H2 |
InChI-Schlüssel |
SFQUVLBAPLJDGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=C(C1(OCCCOC2(CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


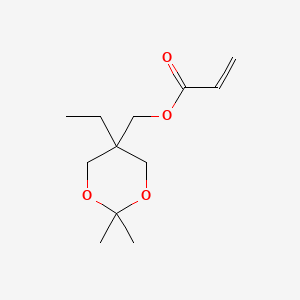
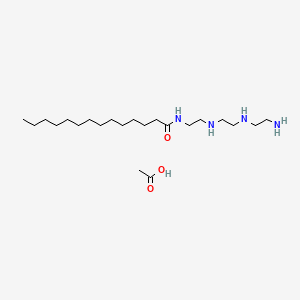
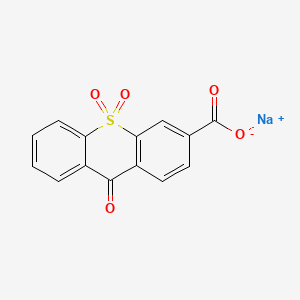

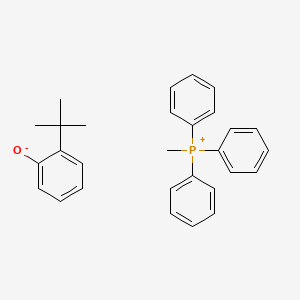
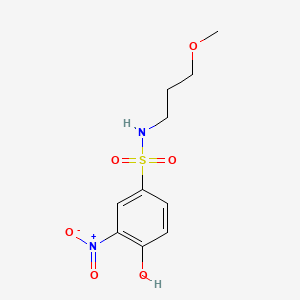
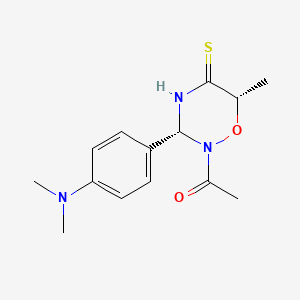
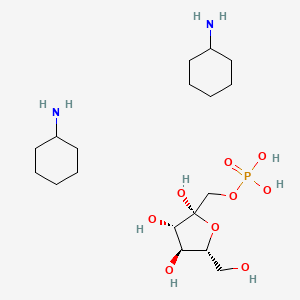
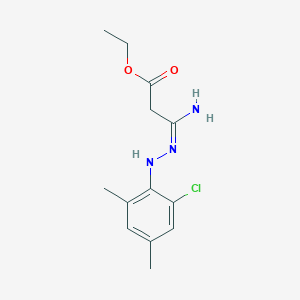
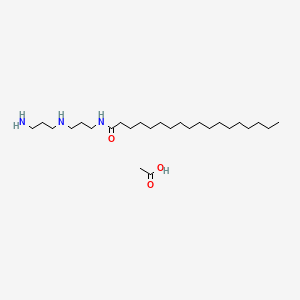
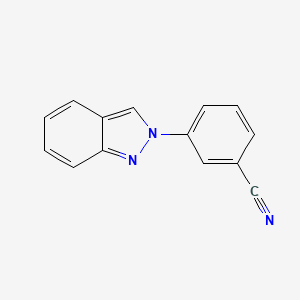
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)

